molecular formula C9H8N2O B12505679 4-(Isoxazol-4-yl)aniline

4-(Isoxazol-4-yl)aniline

Cat. No.: B12505679
M. Wt: 160.17 g/mol
InChI Key: JGGJAERYXAAEMZ-UHFFFAOYSA-N
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Description

4-(Isoxazol-4-yl)aniline is a compound that features a five-membered isoxazole ring attached to an aniline moiety. Isoxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoxazol-4-yl)aniline typically involves the formation of the isoxazole ring followed by its attachment to the aniline group. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation can reduce the reaction time to 15-20 minutes at 110°C, resulting in good yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Isoxazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

4-(Isoxazol-4-yl)aniline is a chemical compound with applications in various scientific research fields. It consists of an aniline moiety connected to an isoxazole ring .

Synthesis and Chemical Properties:

  • ** production of 4-bromine-aniline derivatives** A method for producing 4-bromine-aniline derivatives, useful as intermediate products in the chemical industry, has been developed . These derivatives are used in preparing active compounds for crop protection and pharmaceutical applications . The method addresses the challenges of selective bromination in aniline contraposition, which typically results in non-selective reactions and the formation of unwanted by-products .
  • 3,5-disubstituted 4-halo(seleno) isoxazoles An array of 3,5-disubstituted 4-halo(seleno) isoxazoles can be generated in excellent yields by reacting 2-alkyn-1-one O-methyl oximes with ICl, I2, Br2, or Ph,Se,Br under mild reaction conditions .
  • Isoxazoles via l,4-dilithioxime acylation Isoxazoles can be efficiently produced through acylation of l,4-dilithioximes with amides (DMF) followed by mineral acid-infused cyclization dehydration .

Applications and Research:

  • RORγt Inverse Agonists: Trisubstituted isoxazoles, including those related to this compound, have been identified as a novel class of allosteric RORγt inverse agonists . These compounds offer new opportunities for optimization in targeting RORγt, a key regulator of IL-17a expression .
    • In silico docking studies guide structure-activity relationship (SAR) studies at the isoxazole C-4 position . A virtual library of derivatives was designed and docked into the allosteric site of RORγt, using Glide, a molecular docking tool . The docking pose was evaluated using a "glide score," which approximates the ligand binding-free energy .
    • Optimized synthesis routes have enabled the efficient synthesis of C-4 isoxazole derivatives . Key to the synthesis of this series of isoxazoles was the optimization of the reductive amination step, which provided sub-optimal yields in previous syntheses .
  • Antitubercular Agents: Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which may incorporate this compound derivatives, exhibit growth inhibitory activity against Mycobacterium tuberculosis strains and low propensity to be substrates of efflux pumps .
    • Medicinal chemistry campaigns have been undertaken to determine the metabolic fate of these compounds and to delineate a reliable body of Structure–Activity Relationships .
  • Corrosion Inhibition: 3-(1,3-oxazol-5-yl)aniline, a related compound, has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solutions .

Mechanism of Action

The mechanism of action of 4-(Isoxazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets such as enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-(Isoxazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(Isoxazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C9H8N2O
  • Molecular Weight: 164.17 g/mol
  • IUPAC Name: 4-(1,2-oxazol-4-yl)aniline

This compound features an isoxazole ring attached to an aniline moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It has been shown to modulate the activity of various receptors, potentially influencing signal transduction pathways.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of isoxazole derivatives, including this compound. These studies typically involve:

  • In Silico Docking Studies: Computational methods are used to predict how modifications at the isoxazole or aniline positions affect binding affinity and biological activity.

Table 1: Summary of SAR Studies on Isoxazole Derivatives

CompoundcLogPGlide ScoreIC50 (μM)ΔTm (°C)
12.3-8.50.55
23.1-7.81.06
32.8-9.00.37

Note: Values are representative of multiple experiments and indicate the potential potency of each derivative.

Case Study: Antitumor Activity

A study investigated the antitumor properties of various isoxazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

  • HeLa Cells (Cervical Cancer)
  • MCF-7 Cells (Breast Cancer)

The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa5.0
MCF-76.5
A549 (Lung)7.0

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-(1,2-oxazol-4-yl)aniline

InChI

InChI=1S/C9H8N2O/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2

InChI Key

JGGJAERYXAAEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2)N

Origin of Product

United States

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